Cas no 898753-08-7 (ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate)

Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate is a fluorinated ketoester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a difluorophenyl moiety and a reactive ketoester group, makes it a versatile building block for constructing complex molecules. The presence of fluorine atoms enhances metabolic stability and bioavailability in derived compounds, which is advantageous in drug development. The ethyl ester group improves solubility in organic solvents, facilitating further synthetic modifications. This compound is particularly useful in the preparation of biologically active molecules, including potential therapeutic agents targeting inflammation or central nervous system disorders. Its well-defined reactivity profile allows for selective transformations under controlled conditions.
ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate structure
898753-08-7 structure
Product Name:ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate
CAS No:898753-08-7
MF:C13H14F2O3
MW:256.245271205902
CID:872407
PubChem ID:24727392
Update Time:2025-10-30

ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate
    • ETHYL 5-(2,4-DIFLUOROPHENYL)-5-OXOVALERATE
    • MFCD01320282
    • ETHYL5-(2,4-DIFLUOROPHENYL)-5-OXOVALERATE
    • AKOS016023048
    • DTXSID00645617
    • 898753-08-7
    • MDL: MFCD01320282
    • Inchi: 1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3
    • InChI Key: IBQHIKZELWYFRO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(CCCC(=O)OCC)=O)F

Computed Properties

  • Exact Mass: 256.09100
  • Monoisotopic Mass: 256.09110063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.88090

ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate

Research Brief on Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate (CAS: 898753-08-7) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate (CAS: 898753-08-7) is a fluorinated organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging therapeutic uses. The compound's unique structural features, including the difluorophenyl moiety and ester functionality, make it a versatile intermediate for the development of novel bioactive molecules.

Recent studies have highlighted the role of ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate as a key precursor in the synthesis of various pharmacologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective COX-2 inhibitors, which show promise as anti-inflammatory agents with reduced gastrointestinal side effects. The compound's ability to serve as a scaffold for further functionalization has been exploited to create libraries of derivatives with enhanced bioactivity and improved pharmacokinetic profiles.

In the field of antimicrobial research, ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate has shown potential as a building block for novel antifungal agents. A recent patent application (WO2023056121) describes its incorporation into triazole-containing compounds that exhibit potent activity against Candida species, including drug-resistant strains. The fluorinated aromatic ring appears to enhance membrane permeability and target binding affinity, addressing a critical need for new antifungal therapies in the face of rising resistance.

Metabolic stability studies of ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate derivatives have yielded promising results. Research published in Drug Metabolism and Disposition (2024) indicates that the compound's ester group provides an optimal balance between stability and metabolic clearance, making it particularly valuable for prodrug development. Several research groups are exploring its use in creating targeted drug delivery systems, especially for central nervous system applications where the blood-brain barrier presents significant challenges.

The synthetic accessibility of ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate has been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development describes a scalable, green chemistry approach to its production using continuous flow technology, achieving yields exceeding 85% with significantly reduced environmental impact compared to traditional batch processes. This development is particularly important as the compound moves from laboratory-scale research toward potential commercial applications.

Looking forward, ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate continues to attract research interest across multiple therapeutic areas. Current investigations are exploring its potential in developing modulators of protein-protein interactions, particularly in oncology targets. The compound's versatility and the growing understanding of its structure-activity relationships position it as a valuable tool in medicinal chemistry, with the potential to contribute to the development of novel treatments for various diseases in the coming years.

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